molecular formula C18H15ClN4O2 B4518796 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide

Cat. No.: B4518796
M. Wt: 354.8 g/mol
InChI Key: SYHYICORYXXECE-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a 2-chlorophenyl group. The acetamide linker connects this core to a 3-methylpyridin-2-yl amine moiety. This structure combines electron-withdrawing (chlorophenyl) and hydrogen-bonding (pyridinyl) groups, which are critical for its pharmacological interactions .

For example, similar compounds in and use thionyl chloride-mediated activation of carboxylic acids followed by amine coupling, yielding products with 79% efficiency .

Pharmacological Relevance: Pyridazinones are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The 2-chlorophenyl group may enhance target binding through hydrophobic interactions, while the 3-methylpyridinyl moiety could improve solubility and metabolic stability .

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c1-12-5-4-10-20-18(12)21-16(24)11-23-17(25)9-8-15(22-23)13-6-2-3-7-14(13)19/h2-10H,11H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHYICORYXXECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide typically involves the condensation of 2-chlorobenzoyl chloride with 3-methyl-2-pyridylamine, followed by cyclization with hydrazine hydrate to form the pyridazinone ring. The reaction conditions often include the use of organic solvents such as ethanol or acetonitrile, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthesis yields, and pharmacological data of the target compound with structurally related pyridazinone derivatives:

Compound Name / ID Core Structure Substituents (Position 3) Amine Moiety Key Pharmacological Data Yield (%) Reference
Target Compound : 2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide Pyridazinone 2-Chlorophenyl 3-Methylpyridin-2-yl Anticipated anti-inflammatory/anticancer activity N/A
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide Pyridazinone 4,5-Dichloro Azepane-sulfonamide aniline PRMT5-substrate inhibitor (IC₅₀ = 0.2 μM) 79
2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide Pyridazinone 4-Fluorophenyl Pyridin-2-yl Improved metabolic stability vs. chloro analogs N/A
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) Pyridazinone Methylthio-benzyl 4-Bromophenyl Antioxidant activity (EC₅₀ = 12 μM) 10
6e (Antipyrine/Pyridazinone Hybrid) Pyridazinone-antipyrine 4-Benzylpiperidin-1-yl 1,5-Dimethyl-3-oxo-2-phenyl Anticancer (IC₅₀ = 8 μM against MCF-7) 62

Key Observations:

Substituent Effects: Chlorophenyl vs. Fluorophenyl analogs (e.g., ) may exhibit better metabolic stability due to reduced oxidative metabolism . Dichloro Substitution: and highlight that 4,5-dichloro-pyridazinone derivatives show potent enzyme inhibition (e.g., PRMT5 inhibitors), suggesting that additional halogens increase target affinity but may reduce solubility .

Amine Moiety Variations: Pyridinyl vs. Piperazinyl: The 3-methylpyridin-2-yl group in the target compound offers hydrogen-bonding capability, whereas piperazinyl groups (e.g., ) improve solubility but may introduce off-target interactions with neurotransmitter receptors .

Pharmacological Performance: Anticancer Activity: Hybrids with antipyrine moieties () show IC₅₀ values in the low micromolar range, suggesting that combining pyridazinone with heterocyclic amines enhances cytotoxicity . Enzyme Inhibition: Dichloro-pyridazinones () achieve nanomolar-level inhibition, highlighting the importance of halogenation in enzyme targeting .

Synthetic Efficiency: Yields for pyridazinone-acetamides range from 10% () to 79% (), with lower yields associated with sterically hindered amines or unstable intermediates .

Structural and Spectral Analysis

  • IR Spectroscopy: Pyridazinone carbonyl stretches appear at 1660–1680 cm⁻¹, while acetamide C=O peaks are observed at 1640–1660 cm⁻¹. The 2-chlorophenyl group shows C-Cl stretching at 750 cm⁻¹ .
  • NMR: The pyridazinone core protons resonate at δ 6.8–7.5 ppm, while the 3-methylpyridinyl group exhibits distinct aromatic signals at δ 8.1–8.5 ppm .
  • Mass Spectrometry : HRMS data for similar compounds confirm molecular weights (e.g., [M+H]+ = 362.79 for the target compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide

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